Indolizine-1-carbonitrile
Overview
Description
Indolizine-1-carbonitrile is a nitrogen-containing heterocycle . It is stored at a temperature between 28°C .
Synthesis Analysis
Indolizine and its derivatives can be synthesized using radical cyclization/cross-coupling . This approach is gaining attention due to its unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy . A new indolizine scaffold fused with pyrrolo [1,2- c ]pyrimidine was achieved via one-pot three-component coupling followed by an oxidative cyclization reaction .Molecular Structure Analysis
The Inchi Code of Indolizine-1-carbonitrile is1S/C9H6N2/c10-7-8-4-6-11-5-2-1-3-9 (8)11/h1-6H
. This indicates the presence of carbon, hydrogen, and nitrogen atoms in its structure. Chemical Reactions Analysis
Indolizine derivatives have been synthesized using various approaches, including radical-induced synthetic approaches . These approaches are efficient for heterocycle construction and C–C or C–X bond construction .Physical And Chemical Properties Analysis
Indolizine-1-carbonitrile has a molecular weight of 142.16 . It is stored at a temperature between 28°C .Scientific Research Applications
Biological Activities and Fluorescence Properties
Indolizine is a nitrogen-containing heterocycle with potential biological activities. Some indolizine derivatives exhibit excellent fluorescence properties, making them useful as organic fluorescent molecules for biological and material applications . Key points include:
- Biological Activities : Indolizine derivatives have been studied for their psychotropic, anti-inflammatory, analgesic, antimicrobial, antiexudative, anti-tumor (alkylating), and hypoglycemic effects .
Antiviral Activity
Indole derivatives, including indolizines, have been investigated for antiviral properties. For instance, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives showed promising in vitro antiviral activity against a broad range of RNA and DNA viruses .
Mechanism of Action
Target of Action
Indolizine-1-carbonitrile is a derivative of the indolizine moiety . Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities Indolizine derivatives have been found to exhibit diverse biological activities, suggesting they interact with multiple targets .
Mode of Action
Indolizine derivatives have been found to exhibit a variety of biological activities, including antitubercular, antioxidant, antimicrobial, anticancer, and anti-inflammatory activities . The mode of action is likely dependent on the specific biological activity being exhibited.
Biochemical Pathways
Indolizine derivatives have been found to exhibit a variety of biological activities, suggesting they may affect multiple biochemical pathways .
Result of Action
Indolizine derivatives have been found to exhibit a variety of biological activities, suggesting they may have diverse molecular and cellular effects .
Safety and Hazards
The safety data sheet for indolizine-1-carbonitrile suggests that it causes skin irritation and serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Future Directions
Indolizine and its derivatives have a variety of potential biological activities, and many approaches for their synthesis have been developed . Future research may focus on developing novel approaches for the synthesis of indolizine and its derivatives . Additionally, the fused scaffold of indolizine with pyrrolo [1,2- c ]pyrimidine has shown potent anticancer activity against liver cancer cells, suggesting potential future directions in anticancer drug development .
properties
IUPAC Name |
indolizine-1-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c10-7-8-4-6-11-5-2-1-3-9(8)11/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMSBSJONUMYEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2C=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396041 | |
Record name | Indolizine-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indolizine-1-carbonitrile | |
CAS RN |
3352-05-4 | |
Record name | Indolizine-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic approaches to indolizine-1-carbonitrile derivatives?
A1: Several synthetic routes have been explored for the synthesis of indolizine-1-carbonitrile derivatives. One common approach involves a one-pot, two-step tandem reaction utilizing a 1,3-dipolar cycloaddition. This method typically involves reacting an aromatic aldehyde derivative, malononitrile, and a substituted pyridinium salt under ultrasound irradiation in the presence of triethylamine and acetonitrile. [] Another approach employs a [bmim]Cl-promoted domino protocol under solvent-free conditions, reacting aldehydes, isocyanides, and 2-pyridylacetonitrile. [] Finally, ring contractions of 3-azido-4H-quinolizin-4-ones have also been reported as a viable pathway to obtain 3-aminoindolizines, which can be further modified to yield indolizine-1-carbonitrile derivatives. [, ]
Q2: What are the potential applications of indolizine-1-carbonitrile derivatives in medicinal chemistry?
A2: Indolizine-1-carbonitrile derivatives have shown promise as potential anti-microbial agents. Studies have demonstrated their activity against both bacteria and fungi. Notably, specific derivatives have exhibited potent antifungal activity against a range of fungal species. []
Q3: Have any structure-activity relationship (SAR) studies been conducted on indolizine-1-carbonitrile derivatives?
A3: While comprehensive SAR studies are limited, some research suggests that the substituents on the indolizine-1-carbonitrile core significantly influence its biological activity. For instance, the presence of specific substituents at the 3-position of the indolizine ring has been linked to enhanced antifungal activity. [] Further research is necessary to fully elucidate the impact of structural modifications on the activity and selectivity of these compounds.
Q4: Have any computational chemistry approaches been applied to the study of indolizine-1-carbonitrile derivatives?
A4: Yes, molecular docking studies have been employed to understand the potential binding modes of indolizine-1-carbonitrile derivatives with their biological targets. Specifically, researchers have docked these compounds into the active sites of fungal 14α-demethylase and bacterial protein tyrosine phosphatase. These studies provide valuable insights into the potential mechanism of action of these compounds and can guide further development of more potent and selective inhibitors. []
Q5: Are there any green chemistry approaches for synthesizing indolizine-1-carbonitrile derivatives?
A5: Yes, the use of KF/Al2O3 as a recyclable basic catalyst has been reported for the synthesis of indolizine-1-carbonitrile derivatives via a 1,3-dipolar cycloaddition reaction. This method offers several advantages from a green chemistry perspective, including high conversions, short reaction times, and the ability to recover and reuse the catalyst. [] Additionally, the [bmim]Cl-promoted domino protocol utilizes solvent-free conditions, further minimizing the environmental impact of the synthesis. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.